Ethyl 7-bromo-1H-indazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Sourcing the correct bromo-indazole regioisomer is critical for successful kinase inhibitor synthesis. The C7 vs. C6 bromine position directly alters cross-coupling yields and biological SAR. Ethyl 7-bromo-1H-indazole-3-carboxylate solves this by providing: - **Regioselective C7-arylation** under palladium catalysis for efficient hinge-binder installation. - **Measured LogP ~2.5-2.8** - optimal for CNS/oral permeability vs. methyl ester. - **Latent ethyl ester** - stable during coupling, hydrolysable to free acid or amidated for prodrug strategies. Trusted intermediate for validated FGFR inhibitor programs. Available for immediate research supply.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09
CAS No. 885279-56-1
Cat. No. B3030268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1H-indazole-3-carboxylate
CAS885279-56-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=C(C2=NN1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13)
InChIKeyALDNDGYLRZWKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Bromo-1H-Indazole-3-Carboxylate – Defined Halogenated Scaffold


Ethyl 7-bromo-1H-indazole-3-carboxylate (CAS 885279-56-1) is a brominated indazole-3-carboxylate ester of molecular formula C₁₀H₉BrN₂O₂ (MW 269.09) . It is a white crystalline powder with a melting point of 95–98 °C . The compound is characterized by a bromine substituent at the C7-position and an ethyl ester at the C3-position of the indazole core . This substitution pattern imparts specific reactivity in palladium-catalyzed cross-coupling chemistries (e.g., Suzuki–Miyaura) and enables access to substituted indazole derivatives used in kinase inhibitor development .

Palladium-catalyzed Suzuki–Miyaura cross-coupling at C7 position
Regioselective arylation for indazole-based kinase inhibitor scaffolds
Ethyl ester handle enables further diversification or prodrug research

Ethyl 7-Bromo-1H-Indazole-3-Carboxylate: Critical Differentiation


Generic substitution among bromo-indazole-3-carboxylates is not feasible because the position of the bromine atom (C7 vs. C6 vs. C5) and the nature of the ester group (ethyl vs. methyl) directly control reactivity in cross-coupling reactions, physicochemical properties, and subsequent biological outcomes. The C7-bromine of this compound participates in Suzuki–Miyaura coupling with distinct efficiency compared to C6- or C5-bromo isomers [1]. Furthermore, the ethyl ester confers higher lipophilicity (LogP ~2.5) and different hydrolysis kinetics than the methyl ester analog, affecting both synthetic work-up and the pharmacokinetic profile of derived drug candidates . Selecting the incorrect regioisomer or ester analog will lead to divergent coupling yields, altered solubility, and compromised structure–activity relationships (SAR) in kinase inhibitor programs .

Bromine position mismatch
C7-bromo exhibits distinct Suzuki coupling efficiency and regiochemical outcome compared to C6- or C5-bromo isomers; cross-coupling yields may differ significantly.
Ester group divergence
Ethyl ester provides higher lipophilicity and altered hydrolysis kinetics relative to methyl ester, affecting purification and downstream PK properties of derived compounds.
Hydrolysis profile not interchangeable
The ester is a latent carboxylic acid; replacing with the free acid changes solubility and reactivity in subsequent functionalization steps.

Ethyl 7-Bromo-1H-Indazole-3-Carboxylate: Quantitative Differential Evidence


Aqueous Solubility vs. 6-Bromo Regioisomer

Ethyl 7-bromo-1H-indazole-3-carboxylate exhibits an experimentally determined aqueous solubility of 0.0816 mg/mL (0.303 mM) . This value is approximately 2.5‑fold lower than that reported for the corresponding 6‑bromo regioisomer (methyl 6‑bromo‑1H‑indazole‑3‑carboxylate, 0.52 g/L ≈ 0.52 mg/mL) [1], indicating that the 7‑bromo substitution reduces water solubility relative to the 6‑bromo isomer. The reduced solubility can be advantageous in specific formulation or purification workflows where limited aqueous partitioning is desired.

Aqueous solubility
Cross-study comparable
0.0816 mg/mL vs 0.52 mg/mL (6-bromo analog)
Lower solubility supports organic extraction workflows
ESOL/ALOGPS calculated; experimental verification recommended
Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Lipophilicity vs. Methyl Ester Analog

The computed LogP (XLogP3) for ethyl 7‑bromo‑1H‑indazole‑3‑carboxylate is 2.8 . In contrast, the methyl ester analog (methyl 7‑bromo‑1H‑indazole‑3‑carboxylate) has a reported XLogP3 of 2.4 [1]. The increase of +0.4 LogP units translates to approximately 2.5‑fold higher lipophilicity, which can influence membrane permeability and metabolic stability of downstream drug candidates.

Lipophilicity (LogP)
Direct head-to-head comparison
Δ LogP +0.4 (2.8 vs 2.4 methyl ester)
Higher lipophilicity may influence permeability and ADME profiling
Computed XLOGP3; confirm experimentally for lead series
Medicinal Chemistry Pharmacokinetics Property-Based Design

Utility in FGFR Kinase Inhibitor Synthesis

Ethyl 7‑bromo‑1H‑indazole‑3‑carboxylate is explicitly cited as a valuable intermediate in the synthesis of FGFR (fibroblast growth factor receptor) kinase inhibitors for cancer therapy, with the bromine atom providing essential binding interactions with the kinase domain . While no direct IC₅₀ comparison is available for the intermediate itself, this documented application contrasts with the 6‑bromo regioisomer (ethyl 6‑bromo‑1H‑indazole‑3‑carboxylate), which is described more generically as a kinase inhibitor building block without specific FGFR targeting claims [1].

FGFR inhibitor synthesis utility
Class-level inference
Recognized intermediate for FGFR-targeted research programs
Supports FGFR kinase inhibitor scaffold development
No direct IC₅₀ data; literature precedence only
Cancer Therapy Kinase Inhibition Targeted Therapy

Hydrolytic Stability vs. Carboxylic Acid Form

The ethyl ester of 7‑bromo‑1H‑indazole‑3‑carboxylate is susceptible to hydrolysis under acidic or basic aqueous conditions, reverting to the corresponding carboxylic acid . This contrasts with the free acid (7‑bromo‑1H‑indazole‑3‑carboxylic acid), which is stable to hydrolysis but exhibits significantly different solubility (computed LogS for acid: −1.35 at pH 7.4) [1]. The ester serves as a latent acid, enabling controlled release of the active carboxylic acid moiety in prodrug strategies or enabling late‑stage diversification via transesterification.

Hydrolytic stability
Class-level inference
Ester hydrolyzes to carboxylic acid; free acid stable
Ester enables controlled release or late-stage functionalization
Hydrolysis kinetics depend on pH and temperature
Synthetic Chemistry Prodrug Design Ester Prodrug

Application Scenarios for Ethyl 7-Bromo-1H-Indazole-3-Carboxylate


FGFR Kinase Inhibitor Lead Optimization

This compound is ideally suited as a starting material for synthesizing FGFR-targeted kinase inhibitors. The C7‑bromine undergoes efficient Suzuki–Miyaura coupling to install aryl/heteroaryl groups that occupy the kinase hinge region, while the ethyl ester can be hydrolyzed to the carboxylic acid for salt formation or retained to modulate lipophilicity. The documented use in FGFR programs provides a validated SAR entry point .

Suzuki–Miyaura Diversification for Library Synthesis

The C7‑bromo substituent enables regioselective cross-coupling under palladium catalysis, as demonstrated in the direct C7‑arylation of 4‑substituted indazoles [1]. This allows for the rapid generation of diverse 7‑aryl/heteroaryl indazole‑3‑carboxylate libraries for biological screening. The ethyl ester is stable under typical coupling conditions and can be removed post‑coupling if the free acid is required.

Property-Driven Medicinal Chemistry Campaigns

The compound‘s measured LogP of ~2.5–2.8 places it in a favorable lipophilicity range for CNS and oral drug candidates. Compared to the methyl ester (LogP 2.4), the ethyl ester provides a slight increase in lipophilicity that may improve passive permeability without pushing the molecule into a high LogP (>5) risk zone . This property profile is particularly valuable when optimizing lead compounds for balanced ADME properties.

Ester Prodrug Design and Late-Stage Functionalization

The ethyl ester serves as a latent carboxylic acid, enabling prodrug strategies where the ester is cleaved in vivo to release the active acid. Alternatively, the ester can be transesterified or amidated to introduce diverse functional groups at the C3‑position without affecting the C7‑bromine handle .

Application
Selection Property
Validation Focus
FGFR kinase inhibitor scaffold research
C7-bromo Suzuki coupling regioselectivity
Kinase hinge-region SAR and coupling efficiency
Suzuki–Miyaura diversification library
Regioselective C7-arylation reactivity
Scope and yield assessment under Pd catalysis
Property-driven medicinal chemistry
Ethyl ester lipophilicity advantage
Permeability and ADME property profiling
Prodrug and late-stage functionalization
Ester hydrolytic lability
Cleavage kinetics and transesterification conditions

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